N~6~-cyclopentyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its potential biological activities, including antibacterial and antifungal properties . It has a molecular formula of C23H24N6O and a molecular weight of 400.486.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of α,α-ketene dithioacetals as starting materials, which react with various reagents like hydroxylamines, hydrazines, urea, and thiourea to form the desired heterocyclic derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt the synthesis of essential biomolecules in these organisms.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A closely related compound with potential therapeutic applications.
Pyrimido[4,5-b]quinoline: Known for its antimicrobial properties.
Uniqueness
N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of a cyclopentyl group and a methoxyphenyl group provides unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-24-17-15(11-19-24)16(20-13-7-9-14(25-2)10-8-13)22-18(23-17)21-12-5-3-4-6-12/h7-12H,3-6H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
YCBUUZJSHZPFQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.